Quantitative Comparison of THPI-d6 as an Internal Standard in LC-MS/MS Analysis of Human Plasma and Urine
In a validated LC-APCI-MS/MS method for quantifying THPI in human plasma and urine, the addition of deuterated THPI (THPI-d6) as an internal standard enabled accurate quantification despite matrix effects [1]. The method demonstrated that THPI-d6 co-elutes with the analyte and corrects for variations in sample preparation and ionization, a capability not possible with unlabeled standards [1].
| Evidence Dimension | Method Performance with Deuterated Internal Standard |
|---|---|
| Target Compound Data | Recovery: 90% (average); Intra- and inter-day precision: RSD < 15%; Accuracy: < 20%; Linearity: R² > 0.99 |
| Comparator Or Baseline | Unlabeled THPI (cannot be used as an internal standard for THPI quantification) |
| Quantified Difference | THPI-d6 provides a viable internal standard for isotope dilution; unlabeled THPI provides none |
| Conditions | Spiked blank plasma (1–250 μg/L) and urine (1–50 μg/L) samples analyzed by LC-APCI-MS/MS in negative ion mode |
Why This Matters
THPI-d6 enables precise and accurate quantification of Captan exposure biomarkers in complex biological matrices, a requirement for regulatory compliance and human health risk assessment that cannot be met with unlabeled alternatives.
- [1] Berthet, A., Bouchard, M., Schüpfer, P., Vernez, D., Danuser, B., & Huynh, C. K. (2011). Liquid chromatography-tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide metabolites in human plasma and urine. Analytical and Bioanalytical Chemistry, 399(6), 2243-2255. View Source
